molecular formula C15H13F4N3O3 B279734 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile

货号: B279734
分子量: 359.28 g/mol
InChI 键: BYYUKQOHYHJBBZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 or Sorafenib, which is a kinase inhibitor that targets several cellular signaling pathways involved in tumor growth and angiogenesis.

作用机制

The mechanism of action of 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile involves the inhibition of several cellular signaling pathways that are involved in tumor growth and angiogenesis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. Sorafenib also inhibits the activity of VEGFR-2 and VEGFR-3, which are involved in the VEGF signaling pathway. Inhibition of these pathways results in the inhibition of tumor growth and angiogenesis.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects. Sorafenib inhibits the activity of several kinases that are involved in tumor growth and angiogenesis, resulting in the inhibition of tumor growth and angiogenesis. Sorafenib also inhibits the activity of CYP3A4, which is involved in drug metabolism, resulting in the potential for drug interactions.

实验室实验的优点和局限性

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile has several advantages and limitations for lab experiments. Sorafenib is a multi-kinase inhibitor that targets several cellular signaling pathways involved in tumor growth and angiogenesis, making it a useful tool for studying these pathways. However, Sorafenib has a short half-life in vivo, which can limit its effectiveness in lab experiments.

未来方向

There are several future directions for the study of 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile. One future direction is the development of more potent and selective kinase inhibitors that target specific cellular signaling pathways. Another future direction is the investigation of the potential for combination therapy using Sorafenib and other targeted therapies. Additionally, the study of Sorafenib in other cancer types and the investigation of biomarkers for Sorafenib response are future directions for research.

合成方法

The synthesis of 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile involves several steps. The first step is the condensation of 4-chloro-3-nitrobenzoic acid with 2-[(2-aminoethyl)amino]ethanol to form 4-chloro-3-nitrobenzyl ether. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step is the protection of the amino group with tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate. The fourth step is the reaction of the Boc-protected amine with 3,5-bis(difluoromethyl)-4-hydroxy-1H-pyrazole-1-carboxylic acid to form the Boc-protected amide. The fifth step involves the deprotection of the Boc group using trifluoroacetic acid to form this compound.

科学研究应用

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a multi-kinase inhibitor that targets several cellular signaling pathways involved in tumor growth and angiogenesis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

属性

分子式

C15H13F4N3O3

分子量

359.28 g/mol

IUPAC 名称

4-[1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-1-oxopropan-2-yl]oxybenzonitrile

InChI

InChI=1S/C15H13F4N3O3/c1-8(25-10-4-2-9(7-20)3-5-10)13(23)22-15(24,14(18)19)6-11(21-22)12(16)17/h2-5,8,12,14,24H,6H2,1H3

InChI 键

BYYUKQOHYHJBBZ-UHFFFAOYSA-N

SMILES

CC(C(=O)N1C(CC(=N1)C(F)F)(C(F)F)O)OC2=CC=C(C=C2)C#N

规范 SMILES

CC(C(=O)N1C(CC(=N1)C(F)F)(C(F)F)O)OC2=CC=C(C=C2)C#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。